3-(Propan-2-yl)thian-4-one

Description

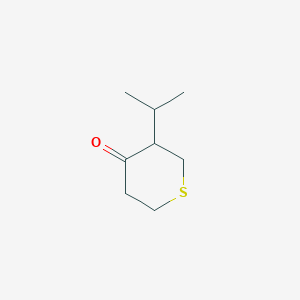

3-(Propan-2-yl)thian-4-one is a thiopyran-4-one derivative characterized by a six-membered sulfur-containing heterocyclic ring (thiane) with a ketone group at position 4 and an isopropyl substituent at position 2.

Properties

CAS No. |

74601-37-9 |

|---|---|

Molecular Formula |

C8H14OS |

Molecular Weight |

158.26 g/mol |

IUPAC Name |

3-propan-2-ylthian-4-one |

InChI |

InChI=1S/C8H14OS/c1-6(2)7-5-10-4-3-8(7)9/h6-7H,3-5H2,1-2H3 |

InChI Key |

WXFFLTLJVKCJEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CSCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)thian-4-one typically involves the reaction of thian-4-one with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the reaction efficiency and reduce the reaction time. The final product is obtained through distillation and crystallization processes.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)thian-4-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiane using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives like hydrazones and oximes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Hydroxylamine, hydrazine, ethanol as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiane.

Substitution: Hydrazones, oximes.

Scientific Research Applications

3-(Propan-2-yl)thian-4-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)thian-4-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with 3-(Propan-2-yl)thian-4-one, enabling comparative analysis:

Key Comparative Insights

Ring System and Heteroatoms: Thiopyran-4-one (6-membered ring): The six-membered thiane ring in this compound offers greater conformational flexibility compared to five-membered thiazolidinones (e.g., 3-benzyl or 3-phenyl derivatives) . This flexibility may influence binding interactions in biological systems or material matrices. Thiazolidin-4-one (5-membered ring): These derivatives feature a rigid scaffold with nitrogen and sulfur atoms, enhancing electronic delocalization and stability. For example, 3-phenyl-2-thioxo-thiazolidin-4-one exhibits pronounced bioactivity due to the electron-withdrawing thioxo group .

Substituent Effects: Isopropyl vs. Aromatic Groups: The isopropyl group in this compound likely increases hydrophobicity compared to benzyl or phenyl substituents in thiazolidinones. This property could enhance membrane permeability in drug design but reduce solubility . Electron-Withdrawing Groups: Chromone derivatives (e.g., compound 1 in ) with cyano or sulfido groups demonstrate tunable optical properties, suggesting that analogous modifications to this compound could expand its utility in electronics .

Biological and Material Applications: Thiazolidinones: 3-Benzyl and 3-phenyl derivatives show antimicrobial and antiviral activities, attributed to their ability to disrupt enzyme function (e.g., bacterial dihydrofolate reductase) . Chromone Derivatives: Applications in quantum electronics highlight the role of conjugated π-systems and electron-deficient cores, which could be mirrored in this compound with appropriate functionalization .

Synthetic and Analytical Methods: Thiazolidinones are synthesized via cyclocondensation reactions, often confirmed by X-ray crystallography (e.g., SHELX software for structure refinement) . Chromone analogs employ Claisen-Schmidt condensations, with computational tools like Multiwfn aiding in electronic structure analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.